
KadsulignanA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadsulignan A is a novel lignan compound isolated from the seeds of the plant Kadsura coccinea. This compound belongs to the dibenzocyclooctadiene lignans, a class of natural products known for their diverse biological activities. Kadsulignan A has garnered significant interest due to its unique structural features and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kadsulignan A involves several steps, starting from simple phenolic compounds. The key steps include oxidative cyclization reactions, which are often catalyzed by non-canonical iron oxygenases. These enzymes promote radical cyclizations, leading to the formation of the complex polycyclic structure characteristic of Kadsulignan A .
Industrial Production Methods
Industrial production of Kadsulignan A typically involves the extraction of the compound from the seeds of Kadsura coccinea. The seeds are subjected to solvent extraction, followed by chromatographic purification to isolate Kadsulignan A in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Kadsulignan A undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions occur, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kadsulignan A, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying radical cyclization reactions and oxidative cyclization mechanisms.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Kadsulignan A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of key enzymes involved in inflammation and tumor growth. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kadsulignan B: Another lignan isolated from Kadsura coccinea with similar structural features but different biological activities.
Kadsulignan C: A spirobenzofuranoid dibenzocyclooctadiene lignan with distinct chemical properties.
Heteroclitin J: A related lignan with a similar dibenzocyclooctadiene structure.
Uniqueness of Kadsulignan A
Kadsulignan A stands out due to its unique spiro-dienone structure, which is not commonly found in other lignans. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H28O7 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(1S,8R,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-4-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-15(24)19(26-4)22(29-7)23(13)17-14(18(30-23)12(11)2)10-16(25-3)20(27-5)21(17)28-6/h9-12,18H,8H2,1-7H3/t11-,12-,18-,23+/m1/s1 |
Clé InChI |
ASRSGPWPPWDGFA-SDVNKKRHSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]([C@@H]1C)O3)OC)OC)OC)OC)OC |
SMILES canonique |
CC1CC2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C(C1C)O3)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


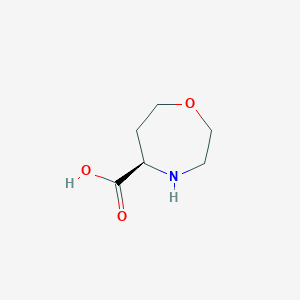
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B15238742.png)

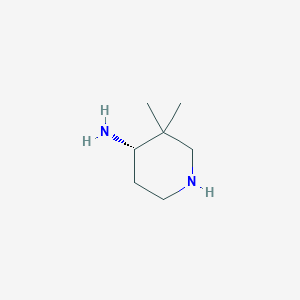
![3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)
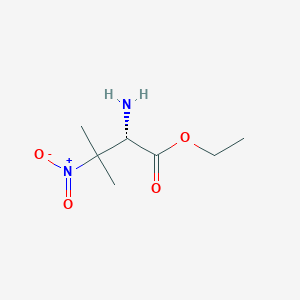

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)

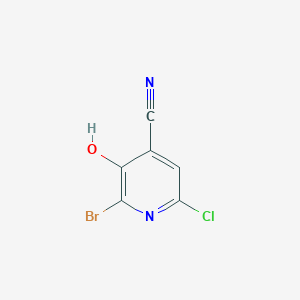
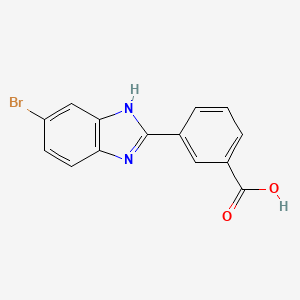
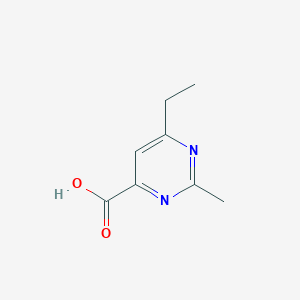
![7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B15238806.png)

